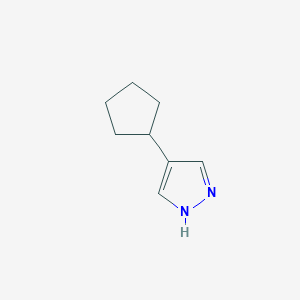

4-cyclopentyl-1H-Pyrazole

Descripción

Significance of Pyrazole (B372694) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.nettandfonline.comnih.govnih.gov This distinction is due to its frequent appearance in a wide array of biologically active compounds, including numerous commercially successful pharmaceuticals. nih.govbenthamdirect.com The five-membered aromatic ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

The versatility of the pyrazole core has led to the development of drugs with a vast range of therapeutic applications. Pyrazole derivatives have demonstrated anti-inflammatory, anticancer, antimicrobial, analgesic, antiviral, and anti-obesity properties, among others. nih.govmdpi.commdpi.comrsc.org This broad spectrum of activity is a primary driver for the continued focus on this scaffold by researchers. researchgate.netbenthamdirect.com

In organic synthesis, the pyrazole ring is a popular target due to well-established and versatile synthetic methodologies. mdpi.com The most common approaches include the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazine (B178648) derivatives, as well as 1,3-dipolar cycloaddition reactions. nih.govmdpi.commdpi.comnih.gov These methods allow for the creation of a diverse library of substituted pyrazoles for screening and development. Beyond medicine, pyrazole derivatives are also utilized in agrochemicals, such as fungicides and insecticides. nih.govnih.gov

Table 1: Examples of FDA-Approved Drugs Featuring the Pyrazole Scaffold

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory nih.govbenthamdirect.com |

| Ruxolitinib | Anticancer (Myelofibrosis), Atopic Dermatitis tandfonline.commdpi.com |

| Apixaban | Anticoagulant nih.govbenthamdirect.com |

| Sildenafil | Erectile Dysfunction tandfonline.comresearchgate.net |

| Crizotinib | Anticancer (Non-small cell lung cancer) nih.govrsc.org |

| Encorafenib | Anticancer (Melanoma) nih.gov |

| Baricitinib | Rheumatoid Arthritis tandfonline.commdpi.com |

| Lenacapavir | Antiviral (HIV) tandfonline.com |

Overview of 4-cyclopentyl-1H-Pyrazole Research Trajectory

The research trajectory for this compound has primarily been that of a key structural motif and synthetic building block rather than an end-product with direct therapeutic use. smolecule.com Its value lies in providing a stable scaffold onto which additional functional groups can be strategically placed to create more complex molecules with specific biological activities.

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 90253-22-8 |

A significant area of research involving the 4-cyclopentyl-pyrazole core is in the development of inhibitors for phosphodiesterase 9 (PDE9). vulcanchem.comnih.gov PDE9 inhibitors are being investigated as a potential therapeutic approach for cognitive disorders, including Alzheimer's disease. nih.govmdpi.com Researchers have used this compound derivatives as the starting point for creating potent and selective PDE9 inhibitors. For instance, studies have detailed the synthesis of compounds where the 4-cyclopentyl-pyrazole unit is elaborated into a pyrazolo[3,4-d]pyrimidin-4-one core. nih.govnih.gov This involves multi-step synthetic sequences starting from derivatives like 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile. vulcanchem.commdpi.comgoogle.com

The research demonstrates a clear progression from fundamental synthesis to targeted drug design. The cyclopentyl group is a key feature, influencing the lipophilicity and binding interactions of the final compounds within the target enzyme's active site. The trajectory shows that the this compound scaffold is a validated and effective foundation for the rational design of new therapeutic agents.

Table 3: Key Derivatives of this compound in Research

| Derivative Name | Research Application |

| 1-Cyclopentyl-4-iodo-1H-pyrazole | Synthetic intermediate for creating more complex molecules through cross-coupling reactions. synhet.commetu.edu.tr |

| 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile | Key precursor in the synthesis of PDE9 inhibitors. vulcanchem.commdpi.com |

| 1-Cyclopentyl-1H-pyrazole-4-carbonitrile | Used in designing PDE9 inhibitors and as a precursor for fused heterocycles. vulcanchem.com |

| Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate | Investigated as a pharmacophore for anti-inflammatory and anticancer agents. smolecule.com |

| (R)-6-(1-aminoethyl)-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | An intermediate in the synthesis of pyrazolopyrimidinone-based PDE9 inhibitors. nih.gov |

| 1H-Pyrazole-1-propanamide, β-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- | An impurity related to the JAK inhibitor Ruxolitinib, indicating the scaffold's relevance in kinase inhibitor synthesis. cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-cyclopentyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWESDQKOJPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70524006 | |

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90253-22-8 | |

| Record name | 4-Cyclopentyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyclopentyl 1h Pyrazole and Its Derivatives

Classical and Advanced Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. beilstein-journals.orgsemanticscholar.org This approach and its modern variations remain central to the synthesis of a vast array of pyrazole derivatives.

The foundational method for synthesizing the pyrazole scaffold involves the condensation reaction between 1,3-dicarbonyl compounds and hydrazine. mdpi.comnih.govnih.gov In the specific context of 4-cyclopentyl-1H-pyrazole, a key starting material would be a 2-cyclopentyl-1,3-dicarbonyl compound. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A general and rapid one-pot synthesis involves the in situ generation of 1,3-diketones from ketones and acid chlorides, which are then immediately reacted with hydrazine. mdpi.comorganic-chemistry.org This method is highly efficient and tolerates a variety of functional groups, avoiding the need to isolate the often-unstable diketone intermediate. organic-chemistry.org The process typically involves reacting the enolate of a ketone with an acid chloride, followed by the addition of hydrazine to the reaction mixture. organic-chemistry.org

The reaction conditions can be varied, with many syntheses occurring in protic solvents like ethanol. nih.gov However, advancements have shown that aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) can also be highly effective, sometimes leading to better yields and regioselectivity. nih.gov

A significant challenge in pyrazole synthesis arises when both the 1,3-dicarbonyl precursor and the hydrazine derivative are unsymmetrical, which can lead to the formation of a mixture of two regioisomers. mdpi.comnih.gov For instance, the reaction of an unsymmetrical 1,3-diketone with methylhydrazine can produce two different N-methylpyrazole isomers. acs.org

Controlling the regioselectivity of this condensation is a key area of research. Several factors influence the outcome, including the electronic and steric properties of the substituents on both reactants, the solvent, and the catalyst used. beilstein-journals.orgnih.govresearchgate.net

Substituent Effects : When an aryl group and an alkyl group are present as substituents in the 1,3-diketone, the reaction with a substituted hydrazine often favors the formation of the regioisomer where the substituted nitrogen is adjacent to the former aryl-substituted carbonyl carbon. nih.gov

Solvent Choice : The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles compared to traditional solvents like ethanol. acs.org Similarly, for reactions with phenylhydrazine, protic solvents may favor one regioisomer, while aprotic solvents favor the other. researchgate.net

Strategic Use of Precursors : The use of β-enamino diketones, which are derivatives of 1,3-diketones, offers another level of control. organic-chemistry.orgorganic-chemistry.org By reacting unsymmetrical enaminodiketones with specific hydrazine derivatives, such as tert-butylhydrazine (B1221602) hydrochloride, it is possible to achieve a regiospecific synthesis, yielding a single pyrazole-5-carboxylate isomer in high yields. researchgate.netorganic-chemistry.org The reaction proceeds via nucleophilic attack of the hydrazine at the β-carbon of the enaminodiketone system. organic-chemistry.org Another strategy involves using a blocking group at the C4-position of the pyrazole precursor to direct arylation or other substitutions specifically to the C5-position. academie-sciences.fr

[3+2] Cycloaddition Reactions in Pyrazole Construction

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and convergent method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.comrsc.orgresearchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, which react with alkynes or alkenes. rsc.orgnih.gov

The reaction of a diazo compound with an alkyne directly yields a pyrazole. This method is highly versatile, as a wide variety of substituted diazo compounds and alkynes can be employed, allowing for the synthesis of complex pyrazoles. rhhz.net For example, α-diazoesters can react with ynones in the presence of a Lewis acid catalyst like Al(OTf)₃ to produce multisubstituted pyrazoles through a cascade reaction involving [3+2] cycloaddition followed by rearrangements. rhhz.net

Recent advancements have focused on making these reactions more efficient and environmentally friendly. Visible-light-mediated [3+2] cycloadditions have been developed, allowing the in situ generation of diazo species from N-tosylhydrazones under mild conditions. nih.gov This protocol demonstrates a broad tolerance for various functional groups. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods for pyrazoles. These approaches aim to reduce reaction times, minimize energy consumption, and decrease the use of hazardous solvents. dergipark.org.tr Microwave and ultrasound irradiation have emerged as key technologies in this endeavor. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions, including the synthesis of pyrazoles. dergipark.org.trresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction time, often from hours to minutes, along with improved product yields and selectivity. researchgate.netnanobioletters.com

This technique has been successfully applied to the classical cyclocondensation of 1,3-dicarbonyls with hydrazines. nih.govijpsjournal.com For instance, the one-pot cyclocondensation of 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones with hydrazines was achieved in just 4 minutes with high yields (82-96%) under microwave irradiation at 70 °C. ijpsjournal.com Solvent-free, microwave-assisted methods have also been reported, further enhancing the green credentials of the synthesis. mdpi.com The efficiency of microwave-assisted synthesis makes it a highly attractive alternative to conventional heating methods. rsc.org

The synthesis of pyrazole derivatives has been shown to be highly efficient under ultrasonic irradiation, often proceeding at room temperature with shorter reaction times and higher yields compared to conventional methods. nih.govresearchgate.netacs.org For example, the cyclocondensation of acetylaminochalcones with hydrazine to form pyrazolines proceeds cleanly and in excellent yields (81-89%) under ultrasonic irradiation. nih.gov Sonochemistry has also been applied to the synthesis of pyrazole fatty esters in water, highlighting its utility in environmentally benign solvent systems. acs.orgrsc.org This technique provides a facile and efficient pathway for the synthesis of various pyrazole-containing heterocycles. nih.govresearchgate.netjmchemsci.com

Mechanochemical Activation

Mechanochemical synthesis, an approach that utilizes mechanical force to induce chemical reactions, represents a significant advancement in green chemistry. beilstein-journals.org This solvent-free or low-solvent technique, typically conducted in a ball mill, offers numerous advantages over traditional solution-phase synthesis, including reduced waste, lower energy consumption, and often, shorter reaction times. organic-chemistry.org

The preparation of heterocyclic compounds like pyrazoles is well-suited for mechanochemical activation. While specific literature detailing the mechanochemical synthesis of this compound is not prominent, the general principles are applicable. The process involves grinding the reactants, such as a cyclopentyl-substituted 1,3-dicarbonyl compound and a hydrazine derivative, together, sometimes with a catalytic amount of a liquid additive to facilitate the reaction. This method avoids the need for bulk organic solvents, simplifying workup procedures and reducing environmental impact. beilstein-journals.orgorganic-chemistry.org The efficiency and robustness of mechanosynthesis make it a compelling alternative for producing pyrazole derivatives. organic-chemistry.org

Continuous Flow Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, including pyrazole derivatives. mdpi.com This technology employs microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. afinitica.com Such control enhances safety, particularly for highly exothermic or hazardous reactions, and often leads to improved yields and selectivity compared to batch processing. mdpi.com

The synthesis of pyrazoles in a continuous flow setup can be achieved through various reaction types. For instance, the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine can be performed efficiently in a heated, pressurized flow reactor. afinitica.com Furthermore, multi-step syntheses can be telescoped into a single continuous process without isolating intermediates. A potential sequence could involve the initial formation of a pyrazole ring in one reactor module, followed by immediate functionalization, such as a reduction or coupling reaction, in a subsequent downstream module. afinitica.com This approach has been successfully used for creating libraries of substituted pyrazoles, demonstrating its utility for generating derivatives of the this compound scaffold. afinitica.comnih.gov Photochemical reactions, such as the conversion of tetrazoles to pyrazolines in the presence of an alkene, can also be effectively scaled up using continuous flow, offering a reagent-free method for constructing the pyrazoline core which can then be oxidized to the pyrazole. thieme-connect.com

Functionalization and Derivatization Strategies of the this compound Ring

The this compound core is a versatile scaffold that can be chemically modified at several positions to produce a wide array of derivatives. mdpi.com Functionalization strategies can target the nitrogen atom at the N1 position or the carbon atoms at the C3 and C5 positions of the pyrazole ring, enabling the exploration of structure-activity relationships for various applications. mdpi.comnih.gov

Introduction of Functional Groups at Specific Positions

The introduction of functional groups onto the pyrazole ring can be achieved either by using pre-functionalized starting materials or by direct functionalization of the pre-formed pyrazole ring. mdpi.com

N1-Functionalization: The unsubstituted nitrogen atom of the this compound ring is readily alkylated or arylated. Highly regioselective N1-alkylation can be achieved through methods like the Michael reaction under catalyst-free conditions, providing a direct route to N-substituted derivatives. acs.org

C3/C5-Functionalization: The carbon atoms of the pyrazole ring can undergo various electrophilic substitution reactions. Common transformations include halogenation, nitration, and formylation. For example, the Vilsmeier-Haack reaction is a standard method to introduce a formyl group, typically at the C4 position of an N-unsubstituted pyrazole, but it can be directed to other positions depending on the substitution pattern. mdpi.comnih.gov

C4-Functionalization: While the parent compound is already substituted at the C4 position with a cyclopentyl group, further functionalization at this position is less common but can be achieved through multi-step synthetic sequences starting from different precursors.

These functionalization reactions provide key intermediates that can be further elaborated into more complex molecules. mdpi.com

Synthesis of Aminopyrazole Analogues

Aminopyrazoles are a crucial class of derivatives due to their prevalence in bioactive compounds. researchgate.netnih.gov Several synthetic routes can be employed to produce aminopyrazole analogues of this compound.

One common strategy involves the cyclization of α,β-unsaturated nitriles with hydrazine. For instance, 3-cyclopentylacrylonitrile (B1342851) can react with a substituted hydrazine to form a 5-aminopyrazole derivative directly. nih.gov Another powerful method is the reduction of a corresponding nitropyrazole. The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine has been reported, and the nitro group in this compound can be readily reduced to an amino group using standard reducing agents like palladium on carbon (Pd/C) with hydrogen gas or iron in acidic media. evitachem.com General methods for synthesizing 3-aminopyrazoles also include the reaction of a hydrazine hydrate (B1144303) with a molecule containing a cyano group. researchgate.net

| Compound Name | Starting Materials | Synthetic Method | Reference |

|---|---|---|---|

| 3-cyclopentyl-1-(4-methoxybenzyl)-1H-pyrazol-5-amine | 3-cyclopentylacrylonitrile, (4-methoxybenzyl)hydrazine | Cyclization | nih.gov |

| 1-cyclopentyl-3-amino-1H-pyrazol-5-amine | 1-cyclopentyl-3-nitro-1H-pyrazol-5-amine | Reduction of nitro group | evitachem.com |

Synthesis of Halogenated Pyrazole Analogues

Halogenated pyrazoles are valuable synthetic intermediates, serving as precursors for cross-coupling reactions to introduce aryl, alkyl, or other functional groups. mdpi.com The direct halogenation of the this compound ring can be achieved using various reagents. For instance, N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are commonly used to introduce bromine and chlorine atoms, respectively, onto the pyrazole ring. mdpi.com

The synthesis of specific halogenated analogues has been documented. For example, 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde is a known compound, indicating that chlorination can be achieved on the cyclopentyl-pyrazole scaffold. vulcanchem.com The synthesis of such compounds often involves either direct halogenation of a pyrazole precursor or building the pyrazole ring from halogenated starting materials. mdpi.comvulcanchem.com

| Compound Name | Key Feature | Reference |

|---|---|---|

| 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Contains a chloro group at C4 and a formyl group at C3 of a 1-cyclopentyl pyrazole. Note: This highlights functionalization at multiple positions. | vulcanchem.com |

Synthesis of Carbaldehyde and Carboxylic Acid Derivatives

The introduction of carbaldehyde and carboxylic acid functionalities onto the pyrazole ring provides handles for a wide range of subsequent transformations, such as reductive amination, oxidation, reduction, and amide coupling reactions. google.comnih.gov

The Vilsmeier-Haack reaction is a classic and effective method for synthesizing pyrazole-4-carbaldehydes. nih.gov It involves treating a pyrazole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl (-CHO) group. nih.gov While this typically occurs at the C4 position, the presence of the cyclopentyl group at C4 in the parent compound means that formylation would be directed to other available positions, such as C3 or C5, as seen in the synthesis of 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde. vulcanchem.com

Pyrazole carboxylic acids can be prepared through several routes. One common method is the oxidation of the corresponding pyrazole carbaldehyde. Alternatively, they can be synthesized by the hydrolysis of a cyanopyrazole or via cyclization reactions using precursors that already contain a carboxylate or ester group. nih.gov The compound 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid illustrates the successful synthesis of a carboxylic acid derivative on this scaffold. vulcanchem.com

| Compound Name | Functional Group | Synthetic Approach Highlighted | Reference |

|---|---|---|---|

| 4-Chloro-1-cyclopentyl-1H-pyrazole-3-carbaldehyde | Carbaldehyde (-CHO) | Formylation of a pyrazole ring | vulcanchem.com |

| 4-Chloro-1-cyclopentyl-1H-pyrazole-5-carboxylic acid | Carboxylic Acid (-COOH) | Synthesis of a pyrazole carboxylic acid | vulcanchem.com |

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyclopentyl 1h Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-cyclopentyl-1H-pyrazole, ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments collectively provide a complete picture of its molecular structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the cyclopentyl group. The pyrazole ring protons at positions C3 and C5 typically appear as singlets in the aromatic region, with their exact chemical shift influenced by the electronic environment and the solvent used. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its visibility and chemical shift can vary significantly depending on the solvent and concentration.

The cyclopentyl group protons will present more complex signals. The single proton on the carbon directly attached to the pyrazole ring (the methine proton, CH) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining eight protons of the four methylene (CH₂) groups of the cyclopentyl ring will likely appear as overlapping multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Pyrazole) | 12.0 - 13.0 | broad singlet | 1H |

| C3-H, C5-H (Pyrazole) | 7.0 - 8.0 | singlet | 2H |

| CH (Cyclopentyl) | 2.8 - 3.5 | multiplet | 1H |

| CH₂ (Cyclopentyl) | 1.5 - 2.2 | multiplet | 8H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of five distinct carbon signals are expected, as the symmetry of the cyclopentyl group may result in fewer than eight signals for the aliphatic portion depending on the dynamics of the ring. The pyrazole ring carbons (C3, C4, and C5) will resonate in the downfield region typical for aromatic heterocycles. The carbon at C4, being substituted, will have a chemical shift distinct from the proton-bearing C3 and C5 carbons. The aliphatic carbons of the cyclopentyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3, C5 (Pyrazole) | 130 - 140 |

| C4 (Pyrazole) | 115 - 125 |

| CH (Cyclopentyl) | 30 - 40 |

| CH₂ (Cyclopentyl, Cα) | 30 - 35 |

| CH₂ (Cyclopentyl, Cβ) | 24 - 28 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments, typically DEPT-135 and DEPT-90, would differentiate the carbon signals based on the number of attached protons. For this compound, a DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups; quaternary carbons (like C4) would be absent. A DEPT-90 spectrum would only show signals for CH groups. This would allow for the clear identification of the cyclopentyl methine carbon and the pyrazole C3/C5 carbons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. chemicalbook.com This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum, for instance, confirming which proton signal corresponds to the cyclopentyl methine carbon. chemicalbook.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. epa.gov This is vital for establishing the connectivity between different parts of the molecule. Key expected correlations for this compound would include those between the cyclopentyl methine proton and the pyrazole carbons C3, C4, and C5, which would unequivocally confirm the attachment of the cyclopentyl ring to the C4 position of the pyrazole ring.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Information Gained |

| HSQC | CH (Cyclopentyl) | CH (Cyclopentyl) | Confirms direct C-H bond in the cyclopentyl group. |

| HSQC | C3/C5-H (Pyrazole) | C3/C5 (Pyrazole) | Confirms direct C-H bonds in the pyrazole ring. |

| HMBC | CH (Cyclopentyl) | C3, C4, C5 (Pyrazole) | Confirms connectivity of cyclopentyl group to C4. |

| HMBC | C3/C5-H (Pyrazole) | C4, C5/C3 (Pyrazole) | Confirms pyrazole ring structure and substitution pattern. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group, the aromatic pyrazole ring, and the aliphatic cyclopentyl group.

Table 4: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | Pyrazole N-H | 3100 - 3300 | Medium, Broad |

| C-H Stretching (Aromatic) | Pyrazole C-H | 3000 - 3100 | Weak-Medium |

| C-H Stretching (Aliphatic) | Cyclopentyl C-H | 2850 - 2960 | Strong |

| C=C and C=N Stretching | Pyrazole Ring | 1450 - 1600 | Medium |

| C-H Bending (Aliphatic) | Cyclopentyl CH₂ | 1430 - 1470 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure. For this compound, the molecular formula is C₈H₁₂N₂, corresponding to a monoisotopic mass of approximately 136.10 Da. nist.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The expected fragmentation pattern in a standard mass spectrum would likely involve the cleavage of the cyclopentyl group.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Description |

| 136.10 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 69.07 | [C₅H₉]⁺ | Fragment corresponding to the loss of the pyrazole ring (Cyclopentyl cation) |

| 67.04 | [C₃H₃N₂]⁺ | Fragment corresponding to the loss of the cyclopentyl group (Pyrazole cation) |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While there is no publicly available crystal structure for this compound, such an analysis would provide invaluable data if suitable single crystals could be obtained.

The analysis would confirm the planarity of the pyrazole ring and determine the conformation of the cyclopentyl substituent. Crucially, it would reveal detailed information on bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the supramolecular structure, showing how individual molecules pack in the crystal lattice. A key feature of interest would be the intermolecular hydrogen bonding involving the pyrazole N-H proton and a nitrogen atom on an adjacent molecule, which is a common motif in the crystal structures of N-unsubstituted pyrazoles.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline material at the atomic level. uol.de By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact coordinates of each atom within the unit cell, which is the crystal's smallest repeating unit. uol.de This data allows for the calculation of bond lengths, bond angles, and other crucial geometric parameters. uol.de

Table 1: Representative Crystallographic Data for an Analogous Pyrazole Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: Specific cell parameters (a, b, c, β, Volume) are dependent on the exact derivative and are presented here as representative placeholders based on typical findings for analogous structures.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample containing a large number of small, randomly oriented crystallites. uni-siegen.de The resulting diffraction pattern, or diffractogram, serves as a unique fingerprint for a specific crystalline phase, plotting signal intensity against the diffraction angle (2θ). ugm.ac.id

The primary applications of PXRD in the context of this compound would include:

Phase Identification: Comparing the experimental diffractogram to a database of known patterns, such as the Powder Diffraction File (PDF), allows for the unambiguous identification of the compound. nist.gov

Purity Assessment: The presence of sharp peaks corresponding to a single phase indicates a high degree of purity. Conversely, the appearance of unexpected peaks would suggest the presence of impurities or different polymorphic forms.

Analysis of Crystallinity: Broad peaks in a diffractogram are typically indicative of poor crystallinity or very small crystallite size, whereas sharp, well-defined peaks suggest a highly crystalline material. researchgate.net

A typical PXRD analysis involves irradiating the powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles. rigaku.com The resulting pattern's peak positions are dictated by the unit cell dimensions according to Bragg's Law, while the peak intensities are determined by the arrangement of atoms within the unit cell.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is fundamental to crystal engineering, as they dictate the material's physical properties.

For pyrazole-containing compounds, hydrogen bonding is a dominant interaction. In the solid state, 4-halogenated-1H-pyrazoles have been shown to form either trimeric or catemeric (chain-like) motifs through N–H···N hydrogen bonds. mdpi.com The N(H)···N distances in these structures are typically around 2.87 to 2.89 Å, indicating strong hydrogen bonds. mdpi.com It is highly probable that this compound would exhibit similar N–H···N hydrogen-bonded chains or cyclic assemblies.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Heterocyclic Compound

| Interaction Type | Contribution (%) |

| H···H | 41.4 |

| Cl···H/H···Cl | 18.0 |

| N···H/H···N | 12.4 |

| C···H/H···C | 10.7 |

| O···H/H···O | 5.0 |

| Cl···C/C···Cl | 4.5 |

| N···Cl/Cl···N | 2.5 |

Source: Data derived from a study on a dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl)pyridine]palladium(II) complex. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most common transitions are from a π bonding orbital to a π* antibonding orbital (π→π*).

The parent pyrazole molecule exhibits UV absorption in the 200–240 nm range in the gas phase. researchgate.net The introduction of substituents onto the pyrazole ring can cause a shift in the absorption maximum (λ_max). In a related compound, 1-cyclopentyl-1H-pyrazole-4-carbonitrile, the UV-Vis spectrum shows an absorption maximum in the range of 270–290 nm. vulcanchem.com This shift to a longer wavelength (a bathochromic shift) is attributed to the extended conjugation provided by the nitrile group.

For this compound, the cyclopentyl group is a saturated alkyl substituent and acts as a weak electron-donating group. Therefore, its effect on the pyrazole ring's π→π* transition is expected to be minimal compared to strongly conjugating groups. The λ_max would likely be close to that of the parent pyrazole but may show a slight bathochromic shift due to hyperconjugation effects. The analysis of electronic transitions via Time-Dependent Density Functional Theory (TD-DFT) calculations can further corroborate experimental findings by predicting excitation energies and oscillator strengths. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Pyrazole Compounds

| Compound | λ_max (nm) | Associated Transition |

| 1H-Pyrazole (gas phase) | 200–240 | π→π |

| 1-Cyclopentyl-1H-pyrazole-4-carbonitrile | 270–290 | π→π |

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigation studies published that focus solely on the chemical compound “this compound.”

The existing research literature covers computational studies, including Density Functional Theory (DFT), HOMO-LUMO analysis, molecular docking, and molecular dynamics simulations, for a wide variety of more complex pyrazole derivatives. These studies are typically directed at compounds with specific pharmacological targets and often feature additional functional groups that significantly influence their electronic and conformational properties.

However, detailed research findings and data tables for the quantum chemical calculations, molecular modeling, and simulations as specified in the requested outline are not available for this compound itself. Generating an article on this specific compound would require dedicated computational studies that have not been published in the accessible literature.

Computational and Theoretical Investigations of 4 Cyclopentyl 1h Pyrazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in rational drug design, allowing for the prediction of the activity of new chemical entities and guiding the synthesis of more potent and selective molecules. rsc.orgej-chem.org

In the context of pyrazole (B372694) derivatives, 3D-QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities, such as anti-inflammatory and anticancer properties. ptfarm.plresearchgate.net These models typically correlate physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) with biological activity. For instance, a 3D-QSAR study on tetrasubstituted pyrazole derivatives as COX-2 inhibitors revealed a statistically significant model with a high correlation coefficient, indicating its predictive power. ptfarm.pl Another study on 1H-pyrazole derivatives as EGFR inhibitors also resulted in a robust 3D-QSAR model. researchgate.net

For 4-cyclopentyl-1H-pyrazole, a QSAR model could be developed as part of a series of 4-substituted pyrazole analogs to predict a specific biological activity. The cyclopentyl group at the C4 position would be characterized by its steric bulk and hydrophobicity. A hypothetical QSAR study would likely involve the descriptors outlined in the table below.

| Descriptor Type | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Steric | Molar Refractivity (MR) | Describes the volume occupied by the cyclopentyl group. |

| Electronic | Hammett Constant (σ) | The cyclopentyl group is weakly electron-donating. |

| Hydrophobic | LogP | The cyclopentyl group significantly increases the lipophilicity of the molecule. |

| Topological | Wiener Index | Relates to the branching of the cyclopentyl substituent. |

By synthesizing and testing a series of 4-alkyl-1H-pyrazoles, a predictive QSAR model could be generated to optimize the size and nature of the substituent at the 4-position for a desired biological target.

Tautomerism and Isomerism Studies of Pyrazole Derivatives

Tautomerism is a fundamental concept in the study of pyrazoles, as it can significantly influence their chemical reactivity and biological interactions. nih.gov For N-unsubstituted pyrazoles, the position of the proton on the nitrogen atoms is not fixed, leading to different tautomeric forms. nih.gov

The most common form of tautomerism in pyrazoles is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govnih.gov In the case of an unsymmetrically substituted pyrazole, this leads to two distinct tautomers. For this compound, the two possible annular tautomers are identical due to the symmetry of the substitution pattern at positions 3 and 5 (both are unsubstituted). However, if a substituent were present at the 3 or 5 position, a tautomeric equilibrium would exist.

Theoretical calculations, such as Density Functional Theory (DFT), have been employed to determine the relative stabilities of pyrazole tautomers. nih.gov These studies have shown that the energy barrier for intramolecular proton transfer is high, suggesting that the process is more likely to occur via an intermolecular mechanism, often mediated by solvent molecules. nih.gov

The position of the tautomeric equilibrium in unsymmetrically substituted pyrazoles is highly dependent on the nature of the substituents and the environmental conditions, such as the solvent. nih.govmdpi.com The electronic properties of the substituents play a crucial role; electron-donating groups and electron-withdrawing groups can stabilize or destabilize a particular tautomeric form. nih.gov

For this compound, the cyclopentyl group at the C4 position is considered to be a weakly electron-donating group. In a hypothetical 3-substituted-4-cyclopentyl-1H-pyrazole, the position of the tautomeric equilibrium would be influenced by the electronic nature of the substituent at the 3-position. The general trends observed for other pyrazole derivatives can be used to predict this behavior.

The solvent also has a profound effect on the tautomeric equilibrium. nih.gov Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. nih.gov Studies on various pyrazole derivatives have shown that the tautomeric ratio can change significantly with a change in solvent. fu-berlin.de For instance, in a study of 3(5)-phenylpyrazoles, the equilibrium was found to be solvent-dependent. fu-berlin.de

| Pyrazole Derivative | Substituent at C3/C5 | Favored Tautomer | Reference |

|---|---|---|---|

| 3(5)-Methylpyrazole | Methyl (electron-donating) | Equilibrium of both tautomers | fu-berlin.de |

| 3(5)-Nitropyrazole | Nitro (electron-withdrawing) | 3-Nitropyrazole is generally favored | nih.gov |

| 3(5)-Aminopyrazole | Amino (electron-donating) | 3-Aminopyrazole is more stable | nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and properties of pyrazole derivatives are governed by intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.gov The NH group of the pyrazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. This allows for the formation of various supramolecular assemblies, such as dimers, trimers, and catemers (chains). nih.gov

In the case of this compound, the presence of the NH group would facilitate the formation of hydrogen-bonded networks in the solid state. The bulky cyclopentyl group might sterically influence the packing arrangement, potentially favoring certain motifs over others.

While the pyrazole ring itself is a five-membered aromatic system, the potential for significant π-π stacking interactions in this compound is likely to be limited by the non-aromatic, bulky cyclopentyl substituent. However, in derivatives where other aromatic rings are present, π-π stacking can be a significant structure-directing force. The analysis of the crystal structures of various pyrazole derivatives reveals the prevalence of these interactions.

Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these weak interactions, providing insights into the stability of the crystal packing.

| Interaction Type | Description | Expected Role in this compound |

|---|---|---|

| N-H···N Hydrogen Bonding | The primary interaction leading to self-assembly of pyrazole molecules. | Expected to be the dominant interaction in the solid state. |

| C-H···π Interactions | Interactions between C-H bonds and the pyrazole ring's π-system. | Possible between the cyclopentyl C-H bonds and the pyrazole ring of neighboring molecules. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Likely to be sterically hindered by the cyclopentyl group, but may occur in specific packing arrangements. |

Emerging Trends and Future Research Directions

Integration of Multi-scale Modeling Approaches in Pyrazole (B372694) Research

The advancement of computational power has enabled the integration of multi-scale modeling to deconstruct the complex interactions between pyrazole-based compounds and biological systems. comsol.com This approach provides a holistic understanding, from the molecular to the organismal level, mitigating risks in drug development. comsol.commdpi.com

At the quantum level, density functional theory (DFT) calculations can elucidate the electronic properties of molecules like 4-cyclopentyl-1H-pyrazole, predicting their reactivity and interaction sites. chemrxiv.org Moving up in scale, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the binding of pyrazole derivatives to their protein targets. connectjournals.comnih.gov These simulations reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. nih.govresearchgate.net

Leveraging Machine Learning for Accelerated Drug Discovery of Pyrazole Derivatives

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the drug discovery pipeline, making it faster and more cost-effective. chemmethod.comastrazeneca.com These technologies are particularly suited for exploring the vast chemical space of pyrazole derivatives. astrazeneca.com High-Throughput Virtual Screening (HTVS) employs computational algorithms to rapidly screen enormous libraries of compounds, such as the PubChem database containing thousands of pyrazole structures, to identify potential inhibitors for specific biological targets like cyclin-dependent kinase 8 (CDK8). chemmethod.comresearchgate.netchemmethod.com

ML models, including graph neural networks, can predict the physicochemical and ADME properties of molecules, eliminating candidates with poor pharmacokinetic profiles early in the process. chemmethod.comastrazeneca.com This predictive power allows scientists to prioritize which molecules to synthesize and test, saving significant time and resources. astrazeneca.com Furthermore, ML strategies like 'transfer learning' can leverage data from large, easily generated datasets to improve predictive accuracy for more complex properties where data is scarce. astrazeneca.com For pyrazole derivatives, this means that knowledge gained from screening for one target can be transferred to accelerate the discovery of inhibitors for a related target. jmpas.comastrazeneca.com

| Machine Learning Technique | Application in Pyrazole Drug Discovery | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large libraries of pyrazole derivatives against biological targets (e.g., kinases). chemmethod.comchemmethod.com | Accelerates identification of initial hit compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Build models to predict the biological activity of novel pyrazole analogues based on their structure. jmpas.com | Guides the rational design and optimization of lead compounds. |

| Graph Neural Networks | Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and other molecular characteristics. astrazeneca.com | Reduces late-stage failures by eliminating compounds with poor pharmacokinetic profiles early. |

| Transfer Learning | Apply knowledge gained from one dataset (e.g., a well-studied kinase) to improve predictions for a different but related target. astrazeneca.com | Enhances predictive accuracy, especially when high-quality data is limited. |

Development of Novel and Efficient Synthetic Routes for this compound Analogues

The synthesis of the pyrazole core is well-established, often relying on the condensation of 1,3-dicarbonyl compounds with hydrazines in what is known as a Knorr-type reaction. wikipedia.orgmdpi.com However, modern organic chemistry seeks more efficient, versatile, and environmentally friendly methods to generate diverse libraries of pyrazole analogues. mdpi.com Future research for derivatives like this compound will focus on developing novel synthetic strategies to improve yield, regioselectivity, and atom economy. mdpi.com

One promising area is the use of multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, minimizing waste and purification steps. mdpi.comorganic-chemistry.org Transition-metal catalysis, using elements like copper, palladium, or silver, has also enabled new pathways for constructing the pyrazole ring under milder conditions. mdpi.comorganic-chemistry.org Additionally, innovative methods such as iodine-promoted cascade reactions are being developed to create highly substituted pyrazoles that are difficult to access through traditional means. mdpi.comorganic-chemistry.org The development of "green" synthetic routes, which may utilize water as a solvent or employ catalysts like nano-ZnO, is also a key trend, aligning with the principles of sustainable chemistry. mdpi.comorientjchem.org These advanced synthetic methods are crucial for efficiently producing a wide array of this compound analogues for biological screening. mdpi.comresearchgate.net

| Synthetic Strategy | Description | Advantages for Synthesizing Pyrazole Analogues |

|---|---|---|

| Knorr-type Reactions | Classical method involving condensation of 1,3-diketones with hydrazines. wikipedia.org | Well-established and reliable for basic pyrazole synthesis. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. mdpi.comorganic-chemistry.org | High efficiency, atom economy, and rapid generation of molecular diversity. mdpi.com |

| Transition-Metal Catalysis (Cu, Pd) | Use of metal catalysts to facilitate cycloaddition and condensation reactions. mdpi.comorganic-chemistry.org | Milder reaction conditions, improved yields, and access to novel transformations. organic-chemistry.org |

| Cascade/Domino Reactions | A series of intramolecular reactions initiated by a single event to form complex structures. mdpi.com | High synthetic efficiency for creating polysubstituted pyrazoles. mdpi.com |

| Green Chemistry Approaches | Utilizing environmentally benign solvents (e.g., water, ethylene (B1197577) glycol) and catalysts (e.g., nano-ZnO). mdpi.comorientjchem.org | Reduces environmental impact and improves sustainability of chemical synthesis. |

Exploration of New Biological Targets and Pathways for Pyrazole Scaffolds

The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. nih.govbenthamdirect.comnih.gov A major direction for future research is the systematic exploration of new biological targets and cellular pathways for pyrazole derivatives. connectjournals.comresearchgate.net This involves screening libraries of compounds, including analogues of this compound, against diverse panels of cancer cell lines and a wide array of protein targets. nih.gov

Many pyrazole-based anticancer agents function as kinase inhibitors, targeting enzymes like BRAF, EGFR, and CDK that are crucial for cancer cell proliferation. nih.govnih.govresearchgate.net However, research is expanding to other target classes. For example, pyrazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), topoisomerase II, and carbonic anhydrase, suggesting potential applications in neurodegenerative diseases and other conditions. researchgate.netnih.gov The ability of the pyrazole scaffold to interact with multiple targets highlights its potential for developing multi-target drugs, which can be particularly effective in complex diseases like cancer. nih.govnih.gov

| Biological Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Kinases | BRAF, EGFR, CDK, BTK, PI3K. nih.govnih.govresearchgate.net | Oncology. nih.gov |

| Enzymes | COX-2, MAO-B, Carbonic Anhydrase, Topoisomerase II. benthamdirect.comresearchgate.netnih.gov | Inflammation, Neurodegenerative Disorders, Oncology. nih.gov |

| Receptors | H2-receptor, Estrogen Receptor (ER). orientjchem.orgnih.gov | Gastrointestinal Disorders, Oncology. |

| Ion Channels | Various ion channels targeted for neurological and cardiovascular effects. researchgate.net | Neurology, Cardiology. |

Applications in Advanced Materials Science (e.g., Sensors, Semiconductors)

Beyond pharmacology, the unique electronic and photophysical properties of the pyrazole ring make it an attractive candidate for applications in advanced materials science. nih.govresearchgate.net A significant emerging trend is the development of pyrazole-based chemosensors for the detection of various analytes, particularly metal ions. nih.govrsc.org

Pyrazole derivatives can be designed as fluorescent "turn-on" or "turn-off" sensors. semanticscholar.org Upon binding to a specific metal ion, such as Zn²⁺, Cd²⁺, Cu²⁺, or Fe³⁺, the sensor molecule undergoes a conformational change that either enhances or quenches its fluorescence, allowing for sensitive and selective detection. chemrxiv.orgnih.govsemanticscholar.org These sensors have practical applications in environmental monitoring and biological imaging. nih.govrsc.org The synthetic versatility of the pyrazole scaffold allows for fine-tuning of its photophysical properties and binding selectivity. nih.govresearchgate.net The inherent aromatic and electron-rich nature of the pyrazole ring also suggests potential for its use in the development of organic semiconductors and functional dyes, further broadening the applicability of compounds like this compound beyond the realm of medicine. globalresearchonline.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-cyclopentyl-1H-pyrazole, and how can its purity be validated?

- Methodology :

- Synthesis : Cyclocondensation of cyclopentyl carbonyl derivatives (e.g., cyclopentanone) with hydrazines or substituted hydrazides is a common approach. For example, cyclopentyl acetoacetate can react with phenylhydrazine under reflux in ethanol to form the pyrazole core .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is typically used.

- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and NMR spectroscopy (integration of aromatic protons and cyclopentyl signals) .

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic techniques?

- Methodology :

- FTIR : Confirm N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (1500–1600 cm⁻¹) .

- NMR : ¹H NMR distinguishes cyclopentyl protons (multiplet at δ 1.5–2.5 ppm) and pyrazole protons (singlet for H-3/H-5). ¹³C NMR identifies carbonyl or carboxy groups if present .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodology :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -CF₃) at specific positions to control cyclization .

- Microwave-Assisted Synthesis : Enhances regioselectivity via controlled heating (e.g., 100–120°C for 30 minutes) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict favorable reaction pathways and transition states .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

- Methodology :

- Dose-Response Studies : Test compounds across a broad concentration range (nM to µM) to identify non-linear effects .

- Off-Target Screening : Use kinase profiling assays to rule out interference from unrelated pathways .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to account for rapid degradation .

Q. How can computational tools predict the interaction of this compound with biological targets like carbonic anhydrases?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding to CAII (PDB ID: 1CA2). Focus on hydrophobic interactions with cyclopentyl and H-bonding with pyrazole N-H .

- MD Simulations : Run 100-ns simulations (AMBER force field) to evaluate binding stability and residue-specific interactions .

Q. What advanced techniques elucidate the role of this compound in modulating cell cycle pathways?

- Methodology :

- Flow Cytometry : Treat cancer cells (e.g., HeLa) and analyze cell cycle phases (G1/S/G2) using propidium iodide staining .

- Western Blotting : Quantify cyclin D1 and p16INK4a expression to assess RB pathway modulation .

- CRISPR Knockout : Validate target specificity by deleting candidate genes (e.g., CDK4) and retesting activity .

Data Contradiction & Validation

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodology :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring flipping) by acquiring spectra at 25°C and −40°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm scalar couplings .

- X-ray Crystallography : Resolve absolute configuration and detect crystallographic disorder .

Q. What methods validate the environmental safety of this compound derivatives?

- Methodology :

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess mineralization rates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.